molecular formula C16H25NO2 B14843467 2-Tert-butoxy-5-tert-butyl-4-cyclopropoxypyridine

2-Tert-butoxy-5-tert-butyl-4-cyclopropoxypyridine

Cat. No.: B14843467
M. Wt: 263.37 g/mol
InChI Key: NKRUBWGMCJFSOJ-UHFFFAOYSA-N
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Description

2-Tert-butoxy-5-tert-butyl-4-cyclopropoxypyridine is an organic compound characterized by its unique structure, which includes tert-butyl and cyclopropoxy groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-5-tert-butyl-4-cyclopropoxypyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of a pyridine derivative with tert-butyl and cyclopropoxy groups under controlled conditions. The reaction conditions often include the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-5-tert-butyl-4-cyclopropoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce partially hydrogenated derivatives.

Scientific Research Applications

2-Tert-butoxy-5-tert-butyl-4-cyclopropoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-5-tert-butyl-4-cyclopropoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context, but it often involves the inhibition or activation of key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butyl-4-methoxyphenol: Shares the tert-butyl group but differs in the presence of a methoxy group instead of a cyclopropoxy group.

    2,6-Di-tert-butylphenol: Contains two tert-butyl groups but lacks the pyridine ring and cyclopropoxy group.

Uniqueness

2-Tert-butoxy-5-tert-butyl-4-cyclopropoxypyridine is unique due to the combination of tert-butyl and cyclopropoxy groups on a pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

5-tert-butyl-4-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C16H25NO2/c1-15(2,3)12-10-17-14(19-16(4,5)6)9-13(12)18-11-7-8-11/h9-11H,7-8H2,1-6H3

InChI Key

NKRUBWGMCJFSOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(C=C1OC2CC2)OC(C)(C)C

Origin of Product

United States

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